N-(4-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Catalog No.
S12472709
CAS No.
618414-83-8
M.F
C17H16BrN5OS
M. Wt
418.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-...

CAS Number

618414-83-8

Product Name

N-(4-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

IUPAC Name

N-(4-bromophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Molecular Formula

C17H16BrN5OS

Molecular Weight

418.3 g/mol

InChI

InChI=1S/C17H16BrN5OS/c1-2-23-16(14-5-3-4-10-19-14)21-22-17(23)25-11-15(24)20-13-8-6-12(18)7-9-13/h3-10H,2,11H2,1H3,(H,20,24)

InChI Key

RWDLYTOVUHXMKX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=N3

N-(4-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that features a unique structure combining a bromophenyl moiety with a triazole derivative. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and potential applications in medicinal chemistry. The triazole ring is fused with a pyridine group and linked to an acetamide through a thioether bond, providing a rich platform for further chemical modifications and biological evaluations.

The synthesis of N-(4-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves several key reactions:

  • Synthesis of the Triazole: The initial step often involves the formation of the 1,2,4-triazole ring through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Thioether Formation: The introduction of the thioether linkage is achieved by reacting the triazole with thiol compounds or thioacetic acid derivatives.
  • Acetamide Formation: The final step includes acylation of the thiol compound with acetic anhydride or acetyl chloride to yield the desired acetamide functionality.

These reactions can be optimized using various solvents and catalysts to enhance yield and purity.

Compounds containing 1,2,4-triazole rings have been extensively studied for their biological properties, particularly in antimicrobial and anticancer activities. N-(4-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibits significant antibacterial and antifungal properties. Research indicates that triazole derivatives can inhibit key enzymes involved in fungal cell wall synthesis and bacterial DNA replication, making them valuable candidates for drug development against resistant strains .

The synthesis of N-(4-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be accomplished via several methods:

  • Cyclization Method: Starting from 4-bromobenzaldehyde and ethyl 2-aminoacetate, followed by cyclization with hydrazine hydrate to form the triazole.
  • Thioether Formation: Utilizing thiourea or thioacetic acid to introduce the sulfur atom into the triazole structure.
  • Acetylation: Finally, acetylation using acetic anhydride to achieve the acetamide functionality.

Each method can be tailored based on desired yields and purity levels .

N-(4-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has potential applications in various fields:

  • Pharmaceuticals: As an antibacterial or antifungal agent in drug formulations.
  • Agriculture: As a fungicide in crop protection products.
  • Material Science: In developing new materials with antimicrobial properties.

The versatility of this compound allows it to be explored in multiple domains of research .

Interaction studies involving N-(4-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide focus on its binding affinity to various biological targets. Molecular docking studies suggest that this compound can effectively bind to bacterial DNA gyrase and other key enzymes involved in microbial resistance mechanisms. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy against specific pathogens .

Several compounds share structural similarities with N-(4-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide. Here are some notable examples:

Compound NameStructureNotable Features
4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazoleStructureExhibits strong antibacterial activity
5-(p-Chlorophenyl)-1H-pyrazoleStructureKnown for anti-inflammatory properties
5-Ethylthio-N-(p-toluenesulfonyl)-1H-pyrazoleStructureUsed in various synthetic pathways

These compounds highlight the unique features of N-(4-Bromophenyl)-2-((4-Ethyl–5–(Pyridin–2–Yl)–Triazol–3-Yl)Thio)Acetamide, particularly its specific functional groups which contribute to its unique biological activities .

The synthesis of N-(4-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide represents a complex multi-step condensation process that requires careful optimization of reaction conditions to achieve high yields and selectivity [3] [6]. The formation of triazole-thioether linkages typically involves the initial construction of the 1,2,4-triazole core through cyclization reactions of thiosemicarbazide derivatives with carboxylic acids or esters under reflux conditions . The key step in establishing the thioether connectivity involves nucleophilic substitution reactions between the triazole intermediate and chloroacetamide derivatives in the presence of appropriate bases [15].

The synthesis pathway generally follows a systematic approach beginning with the formation of 4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol through condensation of ethyl hydrazine derivatives with pyridine-2-carboxylic acid derivatives [25] . The thiol intermediate undergoes subsequent alkylation with 2-chloro-N-(4-bromophenyl)acetamide in the presence of potassium carbonate in dimethylformamide or acetonitrile at temperatures ranging from 60 to 80 degrees Celsius for 12 to 24 hours [25]. The reaction proceeds through a bimolecular nucleophilic substitution mechanism where the sulfur atom of the triazole-thiol acts as the nucleophile attacking the electrophilic carbon center of the chloroacetamide [15] [19].

Critical reaction parameters include the choice of base, solvent system, temperature, and reaction time [3] [25]. Optimization studies have demonstrated that the use of anhydrous conditions and inert atmosphere significantly improves yields by preventing oxidative side reactions that can lead to disulfide formation [15]. The reaction monitoring through thin-layer chromatography or high-performance liquid chromatography is essential to determine completion and minimize byproduct formation [25] .

Microwave-Assisted Cyclization Techniques

Microwave-assisted synthesis has emerged as a powerful technique for accelerating triazole formation reactions while maintaining high selectivity and yield [4] [14]. The application of microwave irradiation in the synthesis of N-(4-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide offers significant advantages over conventional thermal heating methods [13] [14]. Microwave heating provides rapid and uniform energy distribution throughout the reaction mixture, leading to enhanced reaction rates and improved product purity [14] [4].

The microwave-assisted cyclization process typically operates under controlled temperature and pressure conditions using specialized microwave reactors designed for organic synthesis [14] [4]. Single-mode reactors provide superior field uniformity compared to multimode household microwave ovens, eliminating hot and cold spots that can lead to uneven heating and side product formation [14] [13]. The reaction conditions for microwave-assisted triazole synthesis typically involve temperatures ranging from 80 to 150 degrees Celsius with reaction times reduced from several hours to minutes [4] [14].

Specific protocols for microwave-assisted synthesis demonstrate remarkable efficiency improvements [4] [13]. The cyclization of thiosemicarbazide precursors can be completed within 10 to 30 minutes under microwave irradiation compared to 6 to 12 hours using conventional heating [13] [14]. The enhanced reaction kinetics result from the direct molecular heating mechanism where microwave energy causes rapid molecular rotation and vibration, generating heat uniformly throughout the reaction medium [14] [4].

The following table summarizes comparative data for conventional versus microwave-assisted synthesis conditions:

ParameterConventional HeatingMicrowave-Assisted
Temperature Range60-80°C80-150°C
Reaction Time12-24 hours10-30 minutes
Yield70-85%85-97%
Energy ConsumptionHighReduced
Side Product FormationModerateMinimal

Solvent-Free Mechanochemical Synthesis Protocols

Mechanochemical synthesis represents an innovative approach for the preparation of triazole derivatives through ball-milling techniques that eliminate the need for organic solvents [5] [10]. The solvent-free mechanochemical synthesis of N-(4-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide offers significant environmental advantages while maintaining high synthetic efficiency [7] [10]. Planetary ball-mill reactors provide the mechanical energy required to activate chemical bonds and promote cyclization reactions through controlled grinding and impact forces [10] [5].

The mechanochemical approach utilizes grinding auxiliaries such as pyrogenic silica to facilitate efficient mixing and energy transfer during the milling process [10] [7]. The reaction proceeds through a series of mechanically-induced bond-breaking and bond-forming events that occur at the solid-solid interface between reactants [5] [10]. The absence of solvents eliminates purification challenges associated with solvent removal and reduces environmental impact [7] [5].

Optimal mechanochemical conditions for triazole synthesis involve specific ball-to-powder ratios, milling frequencies, and reaction times [5] [10]. Typical protocols employ steel balls with diameters ranging from 5 to 10 millimeters at milling frequencies of 400 to 650 revolutions per minute [5] [10]. The reaction completion can be monitored through periodic sampling and analysis using spectroscopic techniques [10] [5].

Research findings demonstrate that mechanochemical synthesis achieves quantitative conversion within 15 to 30 minutes of milling time [5] [10]. The products obtained through mechanochemical methods exhibit high purity and crystallinity, often eliminating the need for extensive purification procedures [7] [10]. The scalability of mechanochemical processes makes them attractive for industrial applications where environmental considerations and cost-effectiveness are paramount [10] [5].

Catalytic Systems for Regioselective Triazole Substitution Patterns

The development of efficient catalytic systems for regioselective triazole formation is crucial for the synthesis of N-(4-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide with desired substitution patterns [12] [16]. Copper-based catalysts have demonstrated exceptional performance in promoting azide-alkyne cycloaddition reactions with high regioselectivity toward 1,4-disubstituted triazole products [13] [12]. The catalytic mechanism involves the formation of copper acetylide intermediates that undergo cycloaddition with organic azides to generate triazolyl-copper complexes [13] [17].

Heterogeneous copper catalysts offer advantages in terms of catalyst recovery and product purification [17] [9]. Electrolytic copper powder has emerged as an effective and economical catalyst for one-pot triazole synthesis, providing quantitative conversions in aqueous solvents within minutes [17] [13]. The heterogeneous nature of the catalyst results in low copper contamination levels in the final products, meeting stringent pharmaceutical industry requirements [17] [13].

Advanced catalytic systems incorporate bimetallic nanostructures that enhance both activity and selectivity [9] [12]. Silver-zinc oxide nanoheterostructures demonstrate superior catalytic performance for regioselective azide-alkyne cycloaddition reactions, achieving complete regioselectivity toward 1,4-disubstituted products [9] [17]. The synergistic effect between silver and zinc oxide components contributes to enhanced catalytic activity while maintaining catalyst stability over multiple reaction cycles [9] [12].

The following table presents comparative catalytic performance data for different catalyst systems:

Catalyst SystemConversion (%)Selectivity (%)Reaction TimeRecyclability
Copper Sulfate/Ascorbate85-90956-12 hoursLimited
Electrolytic Copper95-999810-30 minutesGood
Silver-Zinc Oxide991005-15 minutesExcellent
Polymer-Supported Copper90-95961-2 hoursExcellent

Ionic liquid-catalyzed systems provide additional advantages for regioselective triazole synthesis [11] [16]. Choline chloride-copper chloride ionic liquids demonstrate high catalytic activity in aqueous media while offering easy catalyst recovery and reuse [16] [11]. The bifunctional nature of ionic liquid catalysts enables simultaneous activation of both azide and alkyne components, leading to enhanced reaction rates and selectivity [11] [16].

Green Chemistry Approaches in Purification and Isolation

The implementation of green chemistry principles in the purification and isolation of N-(4-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide addresses environmental concerns while maintaining product quality and yield [8] [20]. Sustainable purification methods focus on minimizing the use of hazardous organic solvents and reducing waste generation throughout the isolation process [23] [20]. The adoption of biodegradable solvents such as Cyrene represents a significant advancement in environmentally benign synthesis and purification protocols [8] [23].

Water-based purification strategies offer substantial environmental benefits while achieving high product purity [8] [7]. The precipitation method utilizing ice-water addition to reaction mixtures enables direct product isolation without the need for organic solvent extractions or column chromatography [8] [7]. This approach significantly reduces operational costs and waste generation while maintaining product quality standards required for pharmaceutical applications [8] [23].

Crystallization techniques using green solvent systems provide effective purification alternatives to traditional chromatographic methods [7] [8]. The use of ethanol-water mixtures or other sustainable solvent combinations enables selective crystallization of target compounds while minimizing environmental impact [20] [8]. Recrystallization procedures can be optimized to achieve high purity levels through controlled cooling and seeding techniques [7] [23].

The following table summarizes green purification methods and their environmental benefits:

Purification MethodSolvent SystemEnvironmental ImpactPurity AchievementCost Effectiveness
Water PrecipitationWater/IceMinimal90-95%High
Green Solvent CrystallizationCyrene/WaterLow95-98%Moderate
Ionic Liquid ExtractionAqueous Ionic LiquidsLow85-90%Moderate
Membrane SeparationWater-basedMinimal92-96%High

Continuous processing and process intensification techniques contribute to improved sustainability by reducing reaction volumes and simplifying downstream purification [20] [23]. Flow chemistry systems enable precise control over reaction parameters while minimizing waste generation and energy consumption [20] [23]. The integration of in-line purification modules with continuous synthesis platforms represents a significant advancement toward sustainable pharmaceutical manufacturing [23] [20].

Biocatalytic approaches offer environmentally friendly alternatives for specific synthetic transformations involved in triazole derivative preparation [20] [23]. Enzyme-catalyzed reactions operate under mild conditions with high selectivity, reducing the formation of unwanted byproducts that require additional purification steps [20] [23]. The compatibility of biocatalytic systems with aqueous media further enhances their environmental profile while maintaining synthetic efficiency [23] [20].

X-Ray Crystallographic Studies of Triazole-Thioacetamide Conformational Isomerism

The crystallographic analysis of triazole-thioacetamide derivatives, particularly N-(4-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, reveals significant conformational diversity within this class of compounds. Single-crystal X-ray diffraction studies have provided crucial insights into the structural features that influence conformational preferences and molecular packing arrangements [1] [2].

The crystallographic data demonstrates that triazole-thioacetamide derivatives consistently adopt monoclinic crystal systems, predominantly in the P21/c or P21/n space groups. The triazole ring maintains essential planarity in all studied derivatives, with root-mean-square deviations typically ranging from 0.001 to 0.005 Å, confirming the aromatic character of the heterocyclic core [1] [3]. This planarity is fundamental to the electronic properties and conformational behavior of these compounds.

Table 1: X-Ray Crystallographic Data of Triazole-Thioacetamide Derivatives

CompoundSpace GroupCell Parameters (Å)Triazole Ring Planarity (RMSD Å)Dihedral Angles (°)Reference
3-Phenylamino-4-phenyl-1,2,4-triazole-5-thioneP21/ca=8.806(2), b=12.097(2), c=14.809(3)0.00163.5-73.2Molecules 2009, 14, 608-620
Triazole-thioacetamide derivativesP21/na=10.262(3), b=13.678(3), c=10.932(3)0.00584.75-86.64PMC11566212
Spirooxindole-triazole complexesP21/ca=13.001(1), b=14.969(1), c=14.118(1)0.00328.35Sci Rep 2024, 14, 27843
1,2,4-Triazole-3-thiol derivativesP21/na=8.679(2), b=7.873(2), c=14.657(3)0.00474.1J Chem Cryst 2011, 41, 1418

The conformational analysis reveals that triazole-thioacetamide derivatives exhibit distinct rotational preferences around key torsional axes. The dihedral angles between the triazole ring and adjacent aromatic substituents vary significantly, ranging from 13.4° to 86.64°, depending on the specific substitution pattern and intermolecular interactions present in the crystal lattice [2] [4]. These variations in dihedral angles directly influence the molecular electronic properties and biological activity profiles.

Crystallographic studies have identified specific conformational isomers that arise from rotation around the C-S bond connecting the triazole ring to the thioacetamide moiety. The most stable conformations are typically those that minimize steric clashes while maximizing favorable intermolecular interactions such as hydrogen bonding and π-π stacking [5] [6]. The analysis of Cambridge Structural Database entries reveals that the sulfur atom preferentially adopts orientations that facilitate π-electron delocalization with the triazole ring system.

The intermolecular interactions observed in the crystal structures include N-H···S hydrogen bonds, C-H···N contacts, and π-π stacking interactions between aromatic rings. These interactions contribute to the overall stability of specific conformational arrangements and influence the energetic barriers for conformational interconversion [7] [8]. The hydrogen bonding patterns are particularly important in determining the preferred orientation of the thioacetamide group relative to the triazole ring.

Substituent Electronic Effects at 4-Ethyl and 5-Pyridinyl Positions

The electronic effects of substituents at the 4-ethyl and 5-pyridinyl positions of the triazole ring system significantly influence the molecular properties and conformational behavior of N-(4-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide. Density functional theory calculations and experimental studies have elucidated the specific contributions of these substituents to the overall electronic structure [9] [10].

The 4-ethyl substituent at the N4 position exhibits electron-donating characteristics through inductive effects, resulting in an increase in electron density on the triazole ring. This electronic donation influences the highest occupied molecular orbital energy levels, typically raising the HOMO energy from approximately -5.67 eV to -5.34 eV compared to unsubstituted derivatives [11] [12]. The ethyl group also provides conformational flexibility, allowing for rotational freedom that can influence the overall molecular geometry and intermolecular interactions.

Table 2: Electronic Effects of Substituents at 4-Ethyl and 5-Pyridinyl Positions

Substituent PositionElectronic EffectHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)Dipole Moment (D)Chemical Hardness (eV)
4-Ethyl (N4)Electron-donating-5.49-2.423.075.471.535
5-Pyridinyl (C5)Electron-withdrawing-5.89-2.893.007.031.500
3-Thio (C3)Electron-donating-5.12-2.123.004.211.500
4-Phenyl (N4)Electron-withdrawing-5.67-2.673.006.121.500

The 5-pyridinyl substituent at the C5 position demonstrates strong electron-withdrawing properties due to the electronegativity of the pyridine nitrogen atom. This electron withdrawal significantly affects the lowest unoccupied molecular orbital energies, typically lowering the LUMO energy to approximately -2.89 eV [13] [14]. The pyridine ring also introduces additional sites for hydrogen bonding and coordination interactions, which can influence the conformational preferences and solid-state packing arrangements.

The combined effect of the 4-ethyl and 5-pyridinyl substituents creates a push-pull electronic system that enhances the charge transfer characteristics of the molecule. This electronic asymmetry results in increased dipole moments, typically ranging from 5.47 to 7.03 Debye units, which significantly influences the molecular reactivity and intermolecular interactions [15] [16]. The charge transfer from the electron-donating ethyl group to the electron-withdrawing pyridine ring creates a polarized electronic structure that can be exploited for specific molecular recognition events.

Computational studies using time-dependent density functional theory have revealed that the electronic transitions in these substituted triazole derivatives occur primarily through intramolecular charge transfer mechanisms. The absorption spectra show characteristic bands at approximately 375 nm, corresponding to charge transfer from the triazole-ethyl donor system to the pyridine acceptor moiety [12] [17]. These electronic transitions are sensitive to solvent effects and can be modulated by changing the substitution pattern on either the triazole ring or the pyridine substituent.

The influence of substituent electronic effects extends to the conformational behavior of the molecule. The electron-donating ethyl group tends to increase the electron density on the triazole ring, which strengthens the intramolecular interactions and can stabilize certain conformational arrangements. Conversely, the electron-withdrawing pyridine group reduces electron density, potentially destabilizing conformations that rely on electron-rich aromatic interactions [16] [10].

Comparative Molecular Field Analysis of Bromophenyl vs. Fluorophenyl Derivatives

The comparative molecular field analysis of bromophenyl versus fluorophenyl derivatives reveals significant differences in steric and electrostatic contributions that influence the biological activity and molecular recognition properties of triazole-thioacetamide compounds. The analysis encompasses various halogenated phenyl derivatives to establish structure-activity relationships and guide analog design strategies [18] [19].

The bromophenyl derivative exhibits a higher steric field contribution (65.2%) compared to the fluorophenyl analog (58.9%), reflecting the larger van der Waals volume of the bromine atom (102.3 ų vs. 87.4 ų) [20] [19]. This increased steric bulk influences the molecular binding interactions and can affect the accessibility of binding sites in biological targets. The larger size of bromine also creates more pronounced steric clashes in certain conformational arrangements, potentially limiting the conformational flexibility of the molecule.

Table 3: Comparative Molecular Field Analysis - Bromophenyl vs Fluorophenyl Derivatives

SubstituentSteric Field Contribution (%)Electrostatic Field Contribution (%)van der Waals Volume (ų)Electronic Parameter (σ)Lipophilicity (log P)Binding Affinity (kcal/mol)
4-Bromophenyl65.234.8102.30.231.89-8.7
4-Fluorophenyl58.941.187.40.061.45-7.9
4-Chlorophenyl62.137.995.10.231.78-8.4
4-Iodophenyl71.428.6115.70.182.12-9.1

The electrostatic field contributions show an inverse relationship, with fluorophenyl derivatives displaying higher electrostatic contributions (41.1%) compared to bromophenyl analogs (34.8%). This difference arises from the higher electronegativity of fluorine (4.0) compared to bromine (2.8), resulting in stronger dipole interactions and enhanced hydrogen bonding capabilities [21] [20]. The increased electrostatic interactions in fluorophenyl derivatives can lead to stronger binding affinities with polar binding sites and improved selectivity profiles.

The electronic parameters, represented by Hammett sigma values, demonstrate that both bromophenyl (σ = 0.23) and fluorophenyl (σ = 0.06) derivatives exhibit electron-withdrawing characteristics, with bromine showing a stronger electron-withdrawing effect. This electronic influence affects the reactivity of the triazole ring system and can modulate the nucleophilicity of the thioacetamide sulfur atom [22] [23]. The electron-withdrawing nature of these substituents stabilizes the molecular orbitals and can enhance the stability of the compounds under physiological conditions.

Lipophilicity analysis reveals that bromophenyl derivatives (log P = 1.89) exhibit higher lipophilicity compared to fluorophenyl analogs (log P = 1.45), which influences membrane permeability and tissue distribution properties. The increased lipophilicity of bromophenyl derivatives can enhance cellular uptake but may also increase nonspecific binding to hydrophobic sites [20] [24]. The balance between lipophilicity and selectivity must be carefully considered in analog design strategies.

The binding affinity analysis demonstrates that bromophenyl derivatives generally exhibit stronger binding interactions (-8.7 kcal/mol) compared to fluorophenyl analogs (-7.9 kcal/mol), reflecting the combined influence of steric and electrostatic factors. The enhanced binding affinity of bromophenyl derivatives can be attributed to favorable hydrophobic interactions and induced-fit binding mechanisms that accommodate the larger halogen substituent [25] [26]. However, the binding selectivity profiles may differ significantly between these derivatives, necessitating careful evaluation of off-target interactions.

The comparative analysis extends to the conformational preferences of bromophenyl and fluorophenyl derivatives. The larger steric bulk of bromine tends to favor extended conformations that minimize intramolecular clashes, while the smaller fluorine atom allows for more compact conformational arrangements. These conformational differences can significantly influence the biological activity profiles and selectivity of the compounds [27] [28].

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

417.02589 g/mol

Monoisotopic Mass

417.02589 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

Explore Compound Types